There is a discrepancy in the reported melting points for 1-Ethynylpyrene from different suppliers. The value you mentioned appears to refer to a different, related compound.
| Property | Reported Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₀ | [1] [2] [3] |
| Molecular Weight | 226.27 g/mol | [1] [2] [3] |
| CAS Number | 34993-56-1 | [1] [2] [3] |
| Melting Point | 117 °C (Dark grey powder/crystals) | [2] |
| Melting Point | 113-115 °C (This refers to a different pyrene derivative, compound 6) | [4] |
| Appearance | Light yellow to dark grey solid/powder | [1] [2] |
The following table summarizes key physical, chemical, and handling characteristics of this compound.
| Category | Specification | Source / Context |
|---|---|---|
| Chemical & Physical | ||
| Purity | >98% (Ossila); 98% (Thermo Fisher); NMR 1H (95%) (Lumiprobe, Kerafast) | [5] [1] [2] |
| Solubility | Good in chloroform, dichloromethane, toluene; low in water | [1] [3] |
| Spectral Properties | ||
| Excitation/Absorption Maxima (nm) | 343, 326, 313, 276, 265, 242, 234 | [1] [3] |
| Emission Maxima (nm) | 377, 397 | [1] [3] |
| Handling & Storage | ||
| Storage Conditions | -20°C in the dark; stable for at least 24 months | [1] [3] |
| Transportation | At room temperature for up to 3 weeks | [1] |
| Safety | Combustible Solid (Storage Class Code 11) | [6] |
This compound is valued in material science and biochemistry for its terminal alkyne and fluorescent pyrene core [7]. The diagram below outlines the general experimental workflow for its key applications.
General workflow for this compound key applications in research.
This compound acts as a ligand to create functional materials. A cited protocol involves a post-synthetic "click reaction" to modify a metal-organic framework (UIO-66-NH₂) with this compound, creating a highly fluorescent MOF (UIO-66-Py) used for detecting explosive compounds like 2,4,6-trinitrophenol (TNP) [2].
The compound can be synthetically incorporated into oligonucleotides. When multiple this compound chromophores are placed adjacent to each other on a DNA strand, they can form a highly organized helical π-stacked arrangement along the major groove, which is useful for studying DNA structure and properties [2].
This compound acts as a metabolism-based "suicide inhibitor" for specific cytochrome P-450 enzymes [8].
Several suppliers offer this compound, though availability should be confirmed directly:
The attachment of 1-ethynylpyrene to a molecular scaffold, such as an adenosine base, induces significant changes in its electronic properties, primarily characterized by an intramolecular charge transfer (ICT) process.
The table below summarizes the key photophysical properties of 2-(this compound)-adenosine (PyA) and the underlying processes [1]:
| Property/Observation | Description/Manifestation | Proposed Interpretation |
|---|---|---|
| Steady-State Fluorescence | Loss of vibrational structure; featureless, red-shifted emission band. | Evidence of strong intramolecular interactions and a partial charge transfer (CT) state [2] [1]. |
| Excited-State Dynamics | Population of two distinct states after intramolecular vibrational energy redistribution (IVR). | The population ratio and properties of these states are sensitive to solvent polarity (permittivity) and hydrogen-bonding ability (protic/aprotic) [1]. |
| Intramolecular Charge Transfer (ICT) | Electron density moves from the pyrene moiety towards the linked base (e.g., adenine). | The ethynyl bridge facilitates strong electronic communication. The process is sometimes followed by a proposed proton transfer [1]. |
| Fluorescence Quantum Yield (Φfl) | Remains nearly unchanged despite solvent class. | Suggests a complex but robust de-excitation pathway that is not heavily influenced by the external environment's polarity [1]. |
| Overall Fluorescence Lifetime | Remains nearly unchanged despite solvent class. | Indicates that the overall lifetime of the excited state is not solely determined by solvent-dependent CT [1]. |
A multi-technique approach is required to dissect the complex photophysics of this compound derivatives. The following workflow outlines the key experimental and computational methods used.
Chemical Synthesis The this compound-modified adenosine (PyA) is synthesized via a Sonogashira cross-coupling reaction [1]. The protocol involves:
Steady-State Spectroscopy
Time-Resolved Spectroscopy
Computational Analysis Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are performed to model the electronic structure of the molecule. These calculations help interpret experimental spectra by providing information on frontier molecular orbitals, excited-state energies, and charge redistribution upon photoexcitation [1].
The excited-state dynamics of this compound-adenosine involve a multi-step process, culminating in charge transfer. The following diagram illustrates this mechanism.
> Mechanism of excited-state dynamics in this compound-adenosine.
When working with or interpreting data for this compound systems, please note:
The table below summarizes the key physical properties and solubility data for 1-Ethynylpyrene.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₀ [1] |
| Molecular Weight | 226.27 g/mol [1] |
| Appearance | Light yellow to brown solid [1] [2] |
| Melting Point | 113-115 °C [1] |
| Solubility in Chloroform | Soluble [1] [3] [4] |
| Solubility in Dichloromethane (DCM) | Soluble [1] [3] |
| Solubility in Toluene | Soluble [1] [3] |
| Solubility in DMSO | 9.09 mg/mL (40.17 mM) [2] |
| Solubility in Water | Insoluble [1] [3] [4] |
For researchers planning to work with this compound, here are some key experimental considerations and a protocol for preparing stock solutions.
The following protocol is adapted from supplier information for preparing a 10 mM stock solution [2].
This compound is primarily used in chemical biology and medicinal chemistry research due to two key functional properties: its alkyne group for "click chemistry" and its role as a cytochrome P450 inhibitor. The following diagram illustrates a typical research workflow leveraging these properties.
Research applications of this compound based on its chemical structure.
The table below summarizes the single-crystal X-ray crystallography data for 1-Ethynylpyrene, 1-Propynylpyrene, and 4-Propynylpyrene [1]:
| Compound | Chemical Formula | Crystal System | Unit Cell Parameters | Volume (ų) |
|---|---|---|---|---|
| This compound (1-EP) | C₁₈H₁₀ | P2₁/c | ( a = 14.571(2) ) Å, ( b = 3.9094(5) ) Å, ( c = 20.242(3) ) Å, ( β = 105.042(2)° ) | 1,113.5(2) |
| 1-Propynylpyrene (1-PP) | C₁₉H₁₂ | P2₁/n | ( a = 8.970(2) ) Å, ( b = 10.136(1) ) Å, ( c = 14.080(3) ) Å, ( β = 99.77(2)° ) | 1,261.5(4) |
| 4-Propynylpyrene (4-PP) | C₁₉H₁₂ | Pbca | ( a = 9.904(1) ) Å, ( b = 13.174(2) ) Å, ( c = 19.401(1) ) Å | 2,531.4(5) |
Additional Data for this compound (1-EP) [1]:
The general methodology for the conventional X-ray structure determination is described below [1].
Workflow for determining the crystal structure of pyrene acetylene inhibitors.
Key Experimental Details [1]:
These aryl acetylenes act as inhibitors for cytochrome P450 enzymes (CYPs) 1A1, 1A2, 1B1, 2A6, and 2B1 [1]. The inhibition mechanism involves the enzyme's oxidation of the acetylene group.
Post-oxidation pathways for acetylene-based P450 inhibitors.
Key Findings on Mechanism and Selectivity [1]:
The net atomic charges for 1-Ethynylpyrene were determined experimentally through high-resolution, low-temperature X-ray diffraction measurements, with results supported by multiple theoretical calculation methods [1] [2].
| Atom | Net Atomic Charge | Role in Acetylenic Group |
|---|---|---|
| C18 | More negative | Terminal carbon atom |
| C17 | Less negative | Internal carbon atom |
A total of 82,390 reflections were measured with Mo Kα radiation. The experimental electron density distribution (EDD) was modeled using a least-squares refinement procedure with multipole parameters to describe non-spherical distortions of atomic electron clouds [1] [2]. This precise experimental finding is consistent with net atomic charges calculated by ab initio, density functional theory (DFT), and semi-empirical methods [1] [2].
The determination of net atomic charges relied on a rigorous single-crystal X-ray diffraction protocol.
The electronic structure of this compound is fundamental to its function as a mechanism-based inhibitor of cytochrome P450 enzymes (CYPs) [2]. The more negative terminal carbon (C18) is the preferred site of oxidation by the P450 enzyme [1] [2].
The following diagram illustrates the inhibition pathway mediated by the atomic charge distribution:
This mechanism is consistent with assay results showing this compound acts as:
The inhibitory strength of this compound against specific CYP enzymes has been quantified, underscoring its research utility.
| Cytochrome P450 Enzyme | IC₅₀ (μM) | Inhibition Type |
|---|---|---|
| CYP1A1 | 0.18 | Mechanism-based |
| CYP1A2 | 0.32 | Mechanism-based |
| CYP2B1 | 0.04 | Reversible |
| CYP2A6 | >10 | No significant inhibition |
This compound is a valuable tool compound used to discriminate between members of the P450 1A and 1B families in human studies [2]. Its high potency and selectivity make it useful for probing enzyme active sites, studying protein structure, and as a model for anticancer drug mechanisms [2] [3].
Beyond its role as a P450 inhibitor, this compound is also employed as a fluorescent probe and building block in materials chemistry [4]. It serves as a ligand for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), applied in fluorescent sensors and photocatalysis [4].
Cytochrome P450 (CYP) enzymes 1A1 and 1A2 play significant roles in the metabolic activation of numerous procarcinogens, including polycyclic aromatic hydrocarbons (PAHs), into ultimate carcinogenic forms. The development of specific inhibitors for these enzymes is a critical strategy in cancer chemoprevention and for mitigating the adverse effects of environmental toxins. Among the most effective inhibitors are aryl acetylenic compounds, such as 1-Ethynylpyrene (1-EP), which acts as a potent and selective mechanism-based inactivator of CYP1A1 and CYP1A2 [1] [2]. These notes provide a detailed overview of the properties, mechanisms, and experimental protocols for using 1-EP in research settings, supporting its application in enzyme inhibition studies and drug discovery.
This compound (1-EP) is a synthetic polycyclic aromatic hydrocarbon featuring an ethynyl group attached to the pyrene ring system. Its structural characteristics are crucial for its function and interaction with the active sites of P450 enzymes.
a = 14.571(2) Å, b = 3.9094(5) Å, c = 20.242(3) Å, and β = 105.042(2)° [1] [4].1-EP functions as a mechanism-based inhibitor (also termed a "suicide inactivator") of CYP1A1 and CYP1A2. This process involves enzymatic activation of the inhibitor, leading to irreversible covalent modification and inactivation of the enzyme.
The mechanism proceeds through several key steps, illustrated in the diagram below.
Diagram 1: Mechanism-based inhibition pathway of this compound. The terminal alkyne carbon is oxidized by the CYP enzyme's activated iron-oxo species, leading to a reactive ketene intermediate. This ketene can either covalently modify an active site amino acid residue, resulting in irreversible enzyme inactivation, or be hydrolyzed to a carboxylic acid if no nucleophile is available [1] [5].
Electronic Basis for Site of Oxidation: Experimental electron density distribution studies and theoretical calculations confirm that the terminal acetylenic carbon (C18) in 1-EP carries a more negative charge compared to the internal carbon. This electron density makes the terminal carbon the preferred site for oxidation by the high-valent iron-oxo species (Compound I) in the P450 catalytic cycle, leading directly to ketene formation [1] [4].
The inhibitory activity of 1-EP against various cytochrome P450 enzymes has been quantitatively characterized. The table below summarizes key potency metrics.
Table 1: Inhibition Potency of this compound Against Human Cytochrome P450 Enzymes
| P450 Enzyme | IC₅₀ (μM) | Inhibition Constant, Kᵢ (μM) | Inhibition Type |
|---|---|---|---|
| CYP1A1 | 0.18 [3] | Not Reported | Mechanism-Based [6] |
| CYP1A2 | 0.32 [3] | 0.32 [3] | Mechanism-Based [6] |
| CYP1B1 | Not Reported | Direct Inhibition [6] | Competitive [6] |
| CYP2B1 | 0.04 [3] | 0.04 [3] | Reversible [1] [4] |
The 7-Ethoxyresorufin O-deethylation (EROD) assay is a standard, sensitive method for assessing CYP1A1 and CYP1A2 activity and its inhibition.
Principle: The assay measures the CYP-catalyzed O-deethylation of the substrate 7-ethoxyresorufin to highly fluorescent resorufin.
Materials:
Procedure:
This protocol distinguishes mechanism-based inhibition from reversible inhibition by demonstrating time- and NADPH-dependence.
Materials: As in Protocol 1.
Procedure:
Diagram 2: The experimental workflow for characterizing mechanism-based inhibition, highlighting the two key phases and essential controls.
This compound (CAS 34993-56-1) is an advanced functional material consisting of a pyrene backbone with an ethynyl functional group at the 1-position, making it particularly valuable for constructing fluorescent probes in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound exhibits exceptional fluorescence properties with excitation/absorption maxima at 343, 326, 313, 276, 265, 242, and 234 nm, and emission maxima at 377 and 397 nm [1]. The pyrene core provides a highly conjugated π-system that delivers excellent emission characteristics, long excited-state lifetime, and efficient electron hole-pair dissociation [2]. The ethynyl functional group serves as a versatile handle for covalent attachment through click chemistry and Sonogashira coupling reactions, enabling precise integration into porous framework structures [3] [1]. These unique characteristics make this compound particularly suitable for developing highly sensitive fluorescence-based sensors for various applications, including explosive detection, environmental monitoring, and biomedical sensing.
The strategic importance of this compound in sensor design stems from the synergistic combination of its inherent fluorescent properties and the structural advantages offered by MOF and COF platforms. Pyrene is one of the most widely investigated aromatic hydrocarbons in materials science due to its unique optical and electronic properties, which include excimer formation capability, high fluorescence quantum yield, and distinct separation of fluorescence bands for monomer and excimer species [2]. When incorporated into framework structures, these properties can be significantly enhanced or modified, leading to improved sensing performance through mechanisms such as photo-induced electron transfer (PET), fluorescence resonance energy transfer (FRET), and host-guest interactions. The rigidity and porosity of MOF and COF structures further provide a protective environment for the fluorophore, reducing quenching effects from aggregation and enabling selective interactions with target analytes based on size exclusion and chemical affinity.
Table 1: Fundamental properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 34993-56-1 |
| Chemical Formula | C18H10 |
| Molecular Weight | 226.28 g/mol |
| Purity | >98% |
| Melting Point | 117°C |
| Appearance | Dark grey powder/crystals |
| Absorption Maxima | 343, 326, 313, 276, 265, 242, 234 nm |
| Emission Maxima | 377, 397 nm |
| Solubility | Good in chloroform, dichloromethane, toluene; low in water |
This compound demonstrates excellent thermal stability and can withstand various synthetic conditions encountered during MOF and COF synthesis. The compound is typically supplied as a dark grey crystalline powder with high purity (>98%), ensuring reproducible results in sensing applications [3]. From a structural perspective, the 1-position on the pyrene core represents the most electron-rich site, making it particularly favorable for electrophilic substitution reactions and coordination chemistry [2]. This strategic positioning of the ethynyl group allows for extended conjugation while maintaining the planar configuration of the pyrene system, which is crucial for π-π stacking interactions within framework materials. The terminal alkyne functionality not only serves as a reaction handle but also contributes to the electronic characteristics of the molecule, influencing both absorption and emission properties through its electron-withdrawing nature.
The handling and storage of this compound require specific considerations to maintain its stability and performance. The material should be stored at -20°C in the dark, with transportation possible at room temperature for up to three weeks [1]. Prolonged exposure to light should be avoided to prevent photodegradation, and the compound is best dissolved in organic solvents such as chloroform, dichloromethane, or toluene immediately before use in synthetic applications. These storage and handling protocols ensure the long-term stability of the material, with typical shelf life of 24 months after receipt when proper conditions are maintained. For laboratory safety, standard precautions for handling fine powders should be followed, including the use of appropriate personal protective equipment to prevent inhalation or skin contact.
The construction of UIO-66-Py through post-synthetic modification of UIO-66-NH2 represents a well-established protocol for creating highly sensitive fluorescent probes for explosive detection [4]. This approach leverages the click chemistry strategy to covalently attach this compound to the MOF structure, resulting in significantly enhanced fluorescence intensity compared to the parent framework. The step-by-step methodology provides researchers with a reproducible path to obtaining functional materials with exceptional sensing capabilities for nitroaromatic compounds, particularly 2,4,6-trinitrophenol (picric acid).
Table 2: Required materials and quantities for UIO-66-Py synthesis
| Material | Quantity | Purpose | Supplier Notes |
|---|---|---|---|
| UIO-66-NH2 | 100 mg | MOF precursor | Synthesized according to literature procedures |
| This compound | 25 mg | Fluorescent tag | Available from Ossila (B3861) or Lumiprobe |
| Copper(I) bromide | 5 mg | Click reaction catalyst | Purified before use |
| Azidotrimethylsilane | 15 μL | Coupling agent | Handle under inert atmosphere |
| N,N-Dimethylformamide (DMF) | 50 mL | Reaction solvent | Anhydrous grade recommended |
| tert-Butyl nitrite | 20 μL | Diazotization agent | Freshly opened container |
| Methanol | 100 mL | Washing solvent | Laboratory grade |
Step-by-Step Experimental Protocol:
Preparation of UIO-66-N2: Begin with the synthesis of UIO-66-NH2 according to established literature methods [4]. Activate the MOF by heating at 120°C under vacuum for 12 hours to remove solvent molecules from the pores. In a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 100 mg of activated UIO-66-NH2 in 30 mL of anhydrous DMF. Add 20 μL of tert-butyl nitrite and 15 μL of azidotrimethylsilane to the suspension. Maintain the reaction under an inert atmosphere (argon or nitrogen) and stir at room temperature for 24 hours. The successful conversion to UIO-66-N2 can be confirmed by Fourier-transform infrared (FT-IR) spectroscopy, with the appearance of a characteristic azide peak at approximately 2100 cm⁻¹.
Click Reaction with this compound: In a separate flask, dissolve 25 mg of this compound in 20 mL of anhydrous DMF. Add this solution to the UIO-66-N2 suspension along with 5 mg of copper(I) bromide catalyst. Maintain the inert atmosphere and heat the reaction mixture to 60°C with continuous stirring for 48 hours. The progression of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the color change of the MOF from pale yellow to darker yellow or light brown.
Purification and Activation: After cooling to room temperature, collect the functionalized MOF by centrifugation at 8000 rpm for 10 minutes. Wash the solid product repeatedly with DMF (3 × 20 mL) to remove unreacted this compound, followed by methanol (3 × 20 mL) to exchange the solvent. Finally, activate the UIO-66-Py by heating at 100°C under vacuum for 12 hours. The resulting material should be stored in a desiccator protected from light to maintain its fluorescent properties.
The successful formation of UIO-66-Py should be verified through characterization techniques including powder X-ray diffraction (PXRD) to confirm retention of crystallinity, FT-IR spectroscopy to demonstrate the formation of triazole rings (characteristic peaks at 1600-1650 cm⁻¹), and fluorescence spectroscopy to confirm the enhanced emission intensity compared to UIO-66-NH2. Nitrogen adsorption-desorption measurements at 77 K can be used to determine the surface area and porosity of the material, which typically shows reduced values compared to the parent UIO-66-NH2 due to the incorporation of the bulky pyrene units.
The UIO-66-Py fluorescent probe demonstrates exceptional performance in detecting nitroaromatic explosives, particularly 2,4,6-trinitrophenol (PA), through a fluorescence quenching mechanism [4]. The sensing capability is characterized by both high sensitivity and excellent selectivity against potential interferents. When exposed to PA solutions, UIO-66-Py exhibits up to 85% fluorescence quenching efficiency at a PA concentration of 0.203 mM, with a calculated detection limit of 4.5 × 10⁻⁷ M [4] [3]. This remarkable sensitivity stems from the synergistic combination of hydrogen bonding interactions between the triazole moieties in the modified MOF and the hydroxyl groups of PA, coupled with an efficient photo-induced electron transfer process from the electron-rich pyrene units to the electron-deficient PA molecules.
Table 3: Sensing performance of this compound-based materials
| Analyte | Material | Detection Mechanism | Linear Range | Detection Limit | Quenching Efficiency |
|---|---|---|---|---|---|
| 2,4,6-Trinitrophenol (PA) | UIO-66-Py | PET + Hydrogen Bonding | Not specified | 4.5 × 10⁻⁷ M | 85% (at 0.203 mM) |
| Metal Ions | Ethynylpyrene-linked benzocrown ethers | Complexation-induced fluorescence changes | Varies by metal | Not specified | Not specified |
| DNA Sequences | DNA-incorporated ethynylpyrene | Excimer formation | Not applicable | Not applicable | Not applicable |
The selectivity profile of UIO-66-Py has been rigorously evaluated against various potential interferents including nitrobenzene (NB), 1,3-dinitrobenzene (DNB), 1,4-dinitrobenzene, 2,4-dinitrotoluene (DNT), 2,6-dinitrotoluene, 2-nitrotoluene (2-NT), 4-nitrotoluene (4-NT), 4-nitrophenol (4-NP), and phenol [4]. The probe demonstrates minimal response to these competing analytes while maintaining strong quenching toward PA, establishing its practical utility for real-world sensing applications. The exceptional selectivity arises from the specific design of the MOF probe, where the incorporated triazole rings formed during the click reaction create optimal binding sites for PA molecules through hydrogen bonding interactions, while the pore architecture provides size and shape selectivity.
The fluorescence quenching observed in this compound-based MOF probes primarily occurs through a photo-induced electron transfer process from the excited-state pyrene units to the electron-deficient nitroaromatic analytes [4]. The mechanism can be visualized as follows:
The theoretical foundation for this sensing mechanism involves several complementary processes. First, the hydrogen bonding interactions between the triazole rings in the modified MOF and the hydroxyl groups of PA facilitate close proximity between the fluorophore and quencher, enhancing the electron transfer efficiency [4]. Second, the inherent electron deficiency of nitroaromatic compounds creates a thermodynamic driving force for electron transfer from the excited-state pyrene, resulting in non-radiative decay pathways that compete with fluorescence emission. Third, the structural confinement provided by the MOF pores creates a pre-organized environment that orients the analyte and fluorophore for optimal electronic interactions, further enhancing the quenching efficiency. These combined mechanisms explain the exceptional sensitivity and selectivity of this compound-based MOF probes toward nitroaromatic explosives compared to other fluorescent sensing platforms.
The incorporation of this compound into covalent organic frameworks offers an alternative approach for creating highly ordered fluorescent sensing platforms with tunable porosity and enhanced stability. While MOFs utilize coordinate bonds between metal ions and organic linkers, COFs employ covalent bonding to create extended framework structures, often resulting in improved chemical and thermal stability. The ethynyl functionality of this compound makes it particularly suitable for COF synthesis through reactions such as Sonogashira cross-coupling, which enables the formation of carbon-carbon bonds between alkyne and aryl halide functional groups under palladium catalysis.
Representative Protocol for COF Functionalization:
Sonogashira Coupling Reaction: In a dry Schlenk tube, combine the halogenated COF precursor (100 mg), this compound (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and copper(I) iodide (2 mol%) under an inert atmosphere. Add a mixture of degassed triethylamine and toluene (1:1 v/v, 20 mL) as the solvent system. Heat the reaction mixture at 80-90°C for 48-72 hours with continuous stirring. The reaction progress can be monitored by TLC or by observing the color change of the COF material.
Post-Synthetic Modification: For COFs that cannot withstand the conditions of direct synthesis, post-synthetic modification provides an alternative functionalization pathway. Begin with a pre-formed COF containing alkyne or azide functional groups. For click chemistry functionalization, follow a similar protocol to the MOF modification, using copper(I) bromide as a catalyst in DMF at 60°C for 24-48 hours. The mild conditions of click chemistry make it particularly suitable for post-synthetic modification without compromising the crystallinity of the COF framework.
Purification and Characterization: After the reaction, collect the functionalized COF by centrifugation and wash thoroughly with DMF, tetrahydrofuran, and methanol to remove any unreacted starting materials or catalysts. Activate the material by supercritical CO2 drying or by heating under vacuum. Characterize the resulting this compound-functionalized COF using PXRD, FT-IR, solid-state NMR, and nitrogen physisorption measurements to confirm the retention of crystallinity and successful incorporation of the fluorophore.
The strategic advantage of COF-based sensors lies in their highly ordered porous structures, which can be precisely engineered at the molecular level to create specific binding sites for target analytes. The incorporation of this compound into these frameworks combines the exceptional fluorescence of the pyrene moiety with the structural precision of COFs, resulting in sensing platforms with improved selectivity due to molecular sieving effects. Additionally, the fully covalent nature of COFs often enhances their stability in aqueous and challenging chemical environments compared to many MOF systems, expanding their potential application range to biological sensing and environmental monitoring in real-world conditions.
The application spectrum of this compound-based MOF and COF fluorescent probes extends beyond explosive detection to include environmental monitoring, pharmaceutical analysis, and biomolecular sensing. The versatility of these materials stems from the tunable nature of framework structures and the responsive fluorescence behavior of the pyrene moiety when interacting with various analyte classes. Recent advances have demonstrated the successful implementation of similar fluorescent MOF/COF hybrid structures for detecting pharmaceutical compounds including chloroquine phosphate and folic acid through ratiometric fluorescence signals [5]. This expanding application landscape highlights the broad utility of this compound-functionalized porous materials in analytical chemistry.
Table 4: Comparison of this compound incorporation strategies
| Parameter | MOF Post-Synthetic Modification | COF Direct Synthesis | COF Post-Synthetic Modification |
|---|---|---|---|
| Crystallinity Retention | Excellent (confirmed by PXRD) | Variable (depends on reaction conditions) | Good to excellent |
| Functionalization Efficiency | High (85-93% yield) | Moderate to high | Moderate |
| Reaction Conditions | Mild (60°C, 48h) | Harsh (often high temperature) | Mild to moderate |
| Structural Order | Maintains parent MOF structure | Dependent on monomer design | Maintains parent COF structure |
| Typical Loading Capacity | Moderate | High | Low to moderate |
The biomedical application of this compound-based materials has been demonstrated through its incorporation into DNA supramolecular scaffolds, where multiple chromophores arrange into helical π-stacked assemblies along the major groove of duplex DNA [3]. This configuration enables fluorescence signaling of biomolecular interactions and structural changes in DNA, providing a valuable tool for studying nucleic acid-protein interactions and developing DNA-based biosensors. The strong π-π stacking capability of pyrene derivatives facilitates intercalation or groove-binding with DNA, while the ethynyl group allows for precise spatial positioning of the fluorophore through covalent attachment, optimizing the fluorescence response to binding events or environmental changes.
The versatility and adaptability of this compound as a fluorescent probe component across these diverse application domains stem from several key attributes: (1) the modifiable core structure that allows for functionalization at different positions to optimize sensing performance; (2) the distinct photophysical properties that enable multiple detection mechanisms including photo-induced electron transfer, FRET, and excimer formation; (3) the compatibility with various framework synthesis conditions without significant degradation; and (4) the structural rigidity that minimizes non-radiative decay pathways, resulting in high fluorescence quantum yields. These characteristics collectively establish this compound as a privileged building block for constructing advanced fluorescent sensing platforms with tunable properties and enhanced performance across multiple domains of analytical chemistry.
Common Synthesis Challenges and Solutions:
Low Functionalization Efficiency: If the incorporation of this compound into the MOF or COF structure is lower than expected, ensure complete activation of the parent framework by heating under vacuum for sufficient time to remove all solvent molecules from the pores. Additionally, verify the freshness of catalysts—copper(I) bromide for click chemistry and palladium catalysts for Sonogashira coupling can deactivate if improperly stored or aged. Using freshly distilled solvents and maintaining strict anhydrous conditions throughout the synthesis can significantly improve reaction yields.
Crystallinity Loss: If PXRD analysis indicates loss of crystallinity after functionalization, consider moderating the reaction conditions. For MOF post-synthetic modification, reduce the reaction temperature to 50°C or decrease the reaction time to 24 hours. For COF synthesis, ensure gradual heating and cooling rates during the reaction. In some cases, adding structural stabilizers such as benzoic acid (for MOFs) or using mixed solvent systems can help maintain crystallinity during functionalization.
Fluorescence Quenching in Storage: If the fluorescent properties of the material diminish during storage, this may result from oxidative degradation or photobleaching. Ensure materials are stored under inert atmosphere in dark containers at -20°C when possible. For long-term storage, include oxygen scavengers in the storage containers and avoid exposure to ambient light. Reactivation by heating under vacuum may restore fluorescence if quenching is due to adsorbate binding.
Optimization Strategies for Enhanced Sensing Performance:
Surface Area Preservation: To maintain high accessibility to binding sites, carefully control the density of this compound incorporation. While higher loading increases fluorescence intensity, it may reduce porosity and analyte diffusion rates. A balanced approach with moderate functionalization (approximately 20-30% of available sites) often provides optimal sensing performance with sufficient signal intensity and accessibility.
Selectivity Enhancement: To improve selectivity for specific analytes, consider introducing additional functional groups that can participate in complementary interactions with the target molecule. For example, incorporating hydrogen bond donors/acceptors or charged groups near the pyrene moiety can create multipoint binding sites that enhance specificity through cooperative interactions.
Regeneration and Reusability: For practical applications, develop regeneration protocols that allow sensor reuse without performance degradation. For nitroaromatic sensing, simple washing with basic solutions (e.g., 0.1 M NaOH in methanol) followed by re-activation under vacuum can typically restore the initial fluorescence signal. Always verify through PXRD that the regeneration process does not damage the framework structure.
The integration of this compound into MOF and COF structures represents a powerful strategy for developing advanced fluorescent sensors with exceptional sensitivity, selectivity, and versatility. The protocols outlined in this application note provide researchers with comprehensive methodologies for constructing these functional materials, emphasizing practical considerations for synthesis, characterization, and implementation. The demonstrated success in detecting nitroaromatic explosives highlights the potential of these materials for security applications, while emerging uses in pharmaceutical and biological sensing suggest a broadening application landscape.
Future development directions for this compound-based fluorescent probes include the creation of multiplexed sensing arrays that can simultaneously detect multiple analytes through distinct fluorescence responses, the integration of these materials into portable field-deployable devices for on-site analysis, and the development of stimuli-responsive systems with tunable sensing properties. Additionally, combining this compound with other fluorophores in heterostructured frameworks could enable ratiometric sensing approaches that provide internal calibration and improved quantification capabilities. As synthetic methodologies advance and our understanding of structure-property relationships deepens, this compound-based MOF and COF materials are poised to play an increasingly important role in addressing analytical challenges across diverse fields from environmental monitoring to biomedical diagnostics.
1-Ethynylpyrene is a polyaromatic hydrocarbon (PAH) derivative that serves as a powerful environment-sensitive fluorescent label for nucleic acid research. When covalently attached to DNA bases, particularly the 8-position of guanine, it exhibits remarkable absorption and fluorescence changes upon DNA hybridization, providing the basis for highly sensitive molecular beacon systems and DNA detection platforms [1] [2]. The unique photophysical properties of this compound, including its ability to form excimers and sensitivity to local microenvironment changes, make it particularly valuable for studying DNA structures, dynamics, and interactions without the need for additional fluorescent labels [3] [4].
This compound contains a terminal triple bond that enables efficient conjugation to biomolecules via Click Chemistry or Sonogashira coupling, facilitating its incorporation into oligonucleotides at specific positions [2] [5]. The following application notes provide detailed methodologies for utilizing this compound in DNA hybridization studies, along with key design considerations and data interpretation guidelines for researchers and diagnostic development professionals.
The detection mechanism of this compound-labeled DNA probes relies on the compound's hybridization-induced photophysical changes. In single-stranded DNA, the pyrene moiety typically exhibits characteristic monomeric fluorescence. Upon hybridization with complementary DNA, several signaling mechanisms can occur:
The following diagram illustrates the fundamental signaling mechanism of this compound-modified DNA:
Figure 1: Detection mechanism of this compound-modified DNA probes. Hybridization triggers formation of new absorption bands and excimer fluorescence.
Table 1: Physicochemical properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 34993-56-1 [2] [5] |
| Molecular Formula | C₁₈H₁₀ [2] [5] |
| Molecular Weight | 226.27 g/mol [2] [5] |
| Purity | ≥95% (by ¹H and ¹³C NMR, TLC) [2] [5] |
| Physical Form | Light yellow solid [2] [5] |
| Solubility | Good in chloroform, dichloromethane, toluene; low in water [2] [5] |
| Storage | -20°C in the dark; avoid prolonged light exposure [2] [5] |
Table 2: Optical properties of this compound
| Parameter | Specification |
|---|---|
| Absorption Maxima (nm) | 343, 326, 313, 276, 265, 242, 234 [2] [5] |
| Emission Maxima (nm) | 377, 397 [2] [5] |
| Excimer Emission | 450-550 nm (when pyrenes in close proximity) [3] |
| Hybridization-Specific Absorption | ~420 nm (appears only in duplex DNA) [1] |
Successful implementation of this compound DNA probes requires careful design considerations:
Table 3: Design parameters and their effects on probe performance
| Design Parameter | Impact on Performance | Recommendation |
|---|---|---|
| Number of pyrene modifications | Multiple modifications enhance excimer formation but may affect hybridization kinetics | 2-3 modifications per probe optimal for excimer-based detection [3] |
| Modification position | Groove-positioned pyrene (e.g., 2′-O-) shows RNA specificity; intercalated pyrene (DNA duplex) provides different signaling | Choose positioning based on target NA type [3] |
| Probe length | Shorter probes (<25-mer) show larger hybridization-induced changes but potentially reduced specificity | 15-30 mer provides optimal balance of specificity and signal response |
| Target type | RNA targets produce A-form duplexes with different pyrene positioning vs. DNA targets (B-form) | Design specifically for DNA or RNA detection [3] |
This protocol describes hybridization detection using the characteristic 420 nm absorption band that appears in DNA duplexes.
Materials:
Procedure:
This protocol utilizes excimer formation for highly sensitive fluorescence-based detection.
Materials:
Procedure:
The following workflow summarizes the key experimental steps for fluorescence-based detection:
Figure 2: Experimental workflow for fluorescence excimer-based DNA hybridization detection.
The following parameters should be calculated for quantitative hybridization analysis:
Table 4: Common issues and solutions in this compound hybridization assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Low excimer signal | Pyrene modifications too far apart in duplex | Redesign probe with modifications closer together (2-4 base separation) |
| High background fluorescence | Non-specific pyrene interactions | Optimize buffer conditions; add non-ionic detergents (e.g., 0.01% Triton X-100) |
| Poor hybridization efficiency | Probe design issues | Check probe specificity; adjust length and GC content; optimize hybridization temperature |
| Weak absorption at 420 nm | Improper pyrene positioning | Ensure modification at 8-position of guanine; verify conjugation efficiency |
This compound-modified oligonucleotides enable several advanced applications:
When implementing this compound-based detection systems:
This compound provides a versatile platform for developing sensitive DNA hybridization assays through its unique hybridization-induced photophysical changes. The detailed protocols and design considerations presented here enable researchers to implement this technology for various applications in molecular diagnostics, basic research, and biosensor development. The dual detection capabilities (absorption and fluorescence) and environmental sensitivity make it particularly valuable for advanced nucleic acid analysis where traditional labeling approaches may be insufficient.
This protocol outlines the synthesis of a pyrene-functionalized metal-organic framework (MOF) via a post-synthetic modification (PSM) approach, creating Pyrene-UIO-66 (UIO-66-EP). The method adapts a general PSM procedure [1] and synthesis techniques for 1-ethynylpyrene derivatives [2].
Successful formation of UIO-66-EP should be confirmed through a combination of the following techniques:
| Characterization Method | Purpose and Expected Outcome |
|---|---|
| X-ray Diffraction (XRD) | Confirm retention of crystalline UIO-66 structure post-modification [1] [4]. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identify new C≡C stretch from ethynylpyrene & assess imine (C=N) bond formation [1]. |
| (^1)H NMR (on digested sample) | Quantitatively confirm successful PSM. Digest UIO-66-EP in HF/DMSO, compare peaks to linker/EP standards [1]. |
| Nitrogen Physisorption | Determine reduction in surface area & pore volume, indicating successful incorporation of EP within pores [4]. |
| UV-Vis Spectroscopy | Show new absorption features characteristic of pyrene, confirming functionalization [4]. |
| X-ray Photoelectron Spectroscopy (XPS) | Detect nitrogen species from imine bonds, providing chemical state evidence for PSM [1]. |
The table below summarizes key parameters and considerations for the PSM reaction and application testing.
| Parameter | Details & Considerations |
|---|---|
| PSM Reaction Mechanism | Schiff base formation (condensation) between –NH₂ group of UIO-66-NH2 and carbonyl group of reagent. Acetic acid catalyzes this reaction [1]. |
| Molar Ratio | Use excess this compound (e.g., 1.2 mmol per 100 mg MOF) to drive the reaction towards completion [1]. |
| Framework Activation | UIO-66-NH2 must be fully activated (solvent-free) before PSM. Activate by heating under vacuum at 100-120°C [1]. |
| Handling Precautions | Standard laboratory safety protocols are essential. Use a fume hood, appropriate personal protective equipment (PPE). HF for digestion requires specialized, extreme caution [1]. |
UIO-66-EP is primarily envisioned as a fluorescent sensor. The diagram below outlines the conceptual workflow for its synthesis and application in sensing.
The synthesized UIO-66-EP is envisioned to function as a fluorescent sensor for heavy metal ions like Hg²⁺, based on the thiophilic properties of sulfur [1] or the specific coordination and electron transfer properties of the pyrene-adenine unit [2]. The experimental workflow involves exposing the material to the analyte and monitoring the fluorescence signal change (quenching or enhancement).
This is a generalized protocol based on the use of a similar sulfur-modified UIO-66 sensor [1].
The development of fluorescent sensors for the detection of 2,4,6-Trinitrophenol (TNP), a common and highly explosive environmental pollutant, is a critical area of research. Sensors based on 1-Ethynylpyrene leverage the unique photophysical properties of this fluorophore, which often serves as a building block in larger conjugated polymer (CP) systems [1]. The "molecular wire effect" in CPs allows for significant amplification of fluorescence signals, making these sensors exceptionally sensitive [1]. The primary mechanism for TNP detection is typically a fluorescence quenching ("turn-off") process due to TNP's strong electron-deficient nature, which facilitates photo-induced electron transfer from the sensor to TNP.
The following is a generalized protocol for evaluating a this compound-containing sensor for TNP detection. Please note that specific parameters (e.g., concentrations, solvent ratios, synthesis steps) must be sourced from primary research articles, which were not available in the current search.
1. Sensor Synthesis and Preparation
2. Titration Experiment for TNP Detection
(I₀/I) = 1 + K_sv[Q], where K_sv is the Stern-Volmer constant, which quantifies the sensor's sensitivity.LOD = 3σ/K_sv, where σ is the standard deviation of the blank measurements.3. Selectivity and Interference Studies
(I₀-I)/I₀) for TNP against other analytes to demonstrate selectivity.Since specific data for a this compound-TNP sensor is unavailable, the table below outlines the key performance metrics you should look for and report when consulting primary literature.
Table 1: Key Performance Metrics for Fluorescent Sensor Evaluation
| Performance Metric | Description | Typical Target/Value |
|---|---|---|
| Stern-Volmer Constant (K_sv) | Measures quenching efficiency & sensitivity. | High value (e.g., >10^4 M⁻¹) indicates high sensitivity [1]. |
| Limit of Detection (LOD) | Lowest TNP concentration detectable. | Low value (e.g., nanomolar or picomolar range) is desirable. |
| Quenching Response Time | Time for signal stabilization after TNP addition. | Fast (seconds to minutes). |
| Selectivity Factor | Ratio of quenching efficiency for TNP vs. other interferents. | Should be significantly greater than 1 for TNP. |
Table 2: Typical Optical Properties of Conjugated Polymer Sensors
| Property | Description | Relevance to this compound Sensors |
|---|---|---|
| Absorption Maximum | Wavelength of maximum light absorption. | Based on pyrene, often in the 300-400 nm range. |
| Emission Maximum | Wavelength of maximum fluorescence light. | Based on pyrene, can be tuned by polymer structure [1]. |
| Fluorescence Quantum Yield | Efficiency of photon emission. | A high value is desirable for a strong signal [1]. |
| Turn-On/Off Mechanism | Sensor signal increases or decreases. | TNP detection is typically a "turn-off" (quenching) mechanism. |
The following diagrams, generated using DOT language, illustrate the general experimental workflow and the proposed signaling mechanism.
This compound (CAS number 34993-56-1) represents a specialized functional ligand that has gained significant attention in the development of advanced covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). This compound consists of a pyrene backbone with an ethynyl functional group at the 1-position, creating a versatile building block for constructing porous crystalline materials with enhanced photophysical properties. The strategic incorporation of this compound into framework structures enables the creation of materials with exceptional fluorescence characteristics, making them particularly valuable for sensing, catalysis, and optoelectronic applications. The ethynyl group serves as a handle for further functionalization through click chemistry and Sonogashira coupling reactions, significantly expanding the potential for creating tailored framework materials with precise functionality. [1]
The unique value of this compound derivatives in framework materials stems from the inherent properties of the pyrene moiety, which provides an extended π-conjugated system that facilitates strong interlayer π-π interactions and promotes efficient charge carrier separation and migration. These characteristics are particularly advantageous in the development of photocatalytic systems and fluorescent sensors, where electron transfer efficiency and excited-state properties are critical to performance. Additionally, the planar structure of pyrene enables tight stacking patterns through strong intermolecular π-π interactions in aggregated states, further enhancing the crystallinity and photoelectrical properties of the resulting frameworks. The integration of this compound into COFs represents a convergence of molecular design and material science that enables unprecedented control over material properties at the molecular level. [1] [2]
This compound exhibits several defining chemical properties that make it exceptionally suitable for framework construction. With a molecular formula of C₁₈H₁₀ and a molecular weight of 226.28 g/mol, this compound presents as a dark grey powder or crystals with a melting point of 117°C. Commercially available this compound typically has a purity exceeding 98%, ensuring consistent performance in synthetic applications. The extended aromatic system of the pyrene core provides rich π-electron density, while the ethynyl group at the 1-position serves as both a conjugation extender and a reactive site for further functionalization. This combination creates a versatile molecular building block that can be incorporated into frameworks through various covalent bonding strategies. [1]
The photophysical properties of this compound are particularly noteworthy for applications in sensing and light-mediated processes. The pyrene moiety exhibits strong fluorescence with high quantum yield, while the ethynyl group influences the electronic distribution, modifying excitation and emission characteristics. When incorporated into framework structures, this compound can form highly organized helical π-stacked arrangements when multiple chromophores are synthetically incorporated adjacent to each other, as demonstrated in DNA supramolecular scaffolds. This organizational capability enables precise control over the spatial arrangement of functional groups, facilitating the creation of materials with tailored electronic properties and selective binding capabilities. The compound's readiness for click reactions and Sonogashira coupling further enhances its utility as a building block for complex framework architectures with specific functionality. [1]
The exceptional fluorescence properties of this compound make it particularly valuable for sensing applications, especially in the detection of nitroaromatic explosives like 2,4,6-trinitrophenol (picric acid or PA). Research has demonstrated that when this compound is incorporated into metal-organic frameworks through post-synthetic modification, the resulting materials exhibit remarkable sensitivity and selectivity toward PA detection. In one notable application, UIO-66-NH₂ was functionalized with this compound via click chemistry to create UIO-66-Py, which demonstrated 85% fluorescence quenching efficiency with just 0.203 mM PA and achieved a detection limit of 4.5 × 10⁻⁷ M. This exceptional performance stems from hydrogen bonding interactions between the triazole units (formed during click reaction) and hydroxyl groups of PA, facilitating efficient photo-induced electron transfer from the excited pyrene moiety to the electron-deficient PA molecules. [1] [3]
The environmental monitoring applications of this compound-functionalized frameworks extend beyond explosives detection to include various pollutants and hazardous substances. The large planar structure of pyrene enhances interlayer π-π interactions in COFs, promoting carrier separation and migration, which significantly improves photoelectrical properties crucial for sensing mechanisms. Furthermore, the structural designability of COFs incorporating this compound allows for customization toward specific analytes, enabling the development of specialized sensors for environmental toxins, heavy metals, and organic pollutants in air, water, and soil systems. The high stability and recyclability of these framework materials further enhance their practical applicability in continuous environmental monitoring scenarios, with minimal performance loss over multiple detection cycles. [2] [4]
Beyond sensing applications, this compound demonstrates remarkable versatility in supramolecular assembly and energy conversion systems. Research has shown that highly organized helical π-stacked arrangements of this compound moieties can be achieved along the major groove of duplex DNA when more than three chromophores are synthetically incorporated adjacent to each other. This precise spatial organization enables the creation of functional nanoscale architectures with potential applications in molecular electronics, light harvesting, and targeted drug delivery systems. The ability to control the spatial arrangement of pyrene units through DNA scaffolding represents a significant advancement in bottom-up nanofabrication strategies. [1]
In the realm of photocatalytic applications, this compound-containing frameworks have demonstrated exceptional performance in processes such as hydrogen evolution and reduction reactions. The extended π-conjugation provided by the pyrene units facilitates efficient light absorption across a broad spectrum, while the well-ordered pore structures in COFs enhance mass transport and accessibility to catalytic sites. Recent studies have explored pyrene-o-carborane heterojunctions incorporating ethynylpyrene for efficient photoinduced electron transfer to selenoviologen, resulting in enhanced photocatalytic hydrogen evolution and alkyne reduction. These systems leverage the electron-donating capability of pyrene and the facile electron transfer through the ethynyl bridge to create highly efficient photocatalytic platforms for sustainable energy conversion and organic synthesis. [1] [2]
This protocol details the functionalization procedure for creating a highly fluorescent MOF probe for 2,4,6-trinitrophenol (PA) detection based on post-synthetic modification of UIO-66-NH₂ with this compound. [3]
Materials and Equipment:
Step-by-Step Procedure:
Synthesis of UIO-66-NH₂ precursor: Dissolve ZrCl₄ (0.20 mmol) and 2-aminoterephthalic acid (0.20 mmol) in 15 mL DMF in a Teflon-lined autoclave. Add concentrated HCl (0.5 mL) and heat at 80°C for 24 hours. After cooling to room temperature, collect the yellow solid by centrifugation and wash three times with DMF and methanol. Activate the product by drying under vacuum at 80°C for 6 hours. [3]
Diazotization and azide functionalization: Suspend UIO-66-NH₂ (100 mg) in 10 mL acetonitrile in a round-bottom flask. Add tert-butyl nitrite (0.5 mL) and azidotrimethylsilane (0.5 mL) sequentially. Stir the mixture at room temperature for 4 hours under nitrogen atmosphere. Collect the azide-functionalized UIO-66-N₃ by centrifugation and wash thoroughly with acetonitrile. [3]
Click reaction with this compound: Suspend UIO-66-N₃ (80 mg) in 15 mL DMF in a Schlenk tube. Add this compound (50 mg) and copper(I) bromide (10 mg). Degas the mixture by three freeze-pump-thaw cycles. Heat the reaction at 60°C for 24 hours with stirring under nitrogen protection. Collect the resulting UIO-66-Py by centrifugation and wash extensively with DMF, methanol, and dichloromethane to remove unreacted ligands and catalyst. Dry under vacuum at 80°C for 12 hours. [3]
Characterization and validation: Confirm successful functionalization by FT-IR spectroscopy (appearance of triazole stretch at ~1600 cm⁻¹), PXRD (maintenance of crystallinity), and fluorescence spectroscopy (significantly enhanced emission intensity compared to UIO-66-NH₂). Perform fluorescence quenching experiments with PA solutions of varying concentrations to establish detection sensitivity and selectivity against interfering nitroaromatics. [3]
Quality Control Notes:
This protocol describes the general approach for constructing pyrene-based covalent organic frameworks incorporating this compound derivatives for photocatalytic hydrogen evolution and organic transformations. [1] [2]
Materials and Equipment:
Step-by-Step Procedure:
Monomer preparation and purification: Synthesize or procure appropriate building blocks such as pyrene-2,7-diboronic acid and complementary linkers. Purify all monomers through recrystallization or column chromatography to achieve >98% purity. Characterize by NMR and mass spectrometry to confirm identity and purity. [2]
Solvothermal synthesis: Combine pyrene-derived building blocks (0.1 mmol) with complementary linkers (0.1 mmol) in a mixture of solvents (typically dioxane/mesitylene 1:1 v/v, 2 mL total volume) in a Pyrex tube. Add aqueous acetic acid (6 M, 0.2 mL) as catalyst. Freeze the mixture in liquid nitrogen, degass by vacuum cycling, and flame-seal the tube under vacuum. Heat at 120°C for 3-7 days to allow crystalline framework formation. [2] [5]
Post-synthetic functionalization (optional): For frameworks requiring this compound as a pendant group, suspend pre-formed COF (50 mg) in anhydrous DMF (5 mL). Add this compound (0.2 mmol), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and triethylamine (1 mL). Degas and heat at 80°C for 24-48 hours under nitrogen atmosphere. Collect by centrifugation and wash sequentially with DMF, THF, and acetone. [1]
Activation and characterization: Collect the crystalline product by filtration and wash with anhydrous toluene and acetone. Activate by supercritical CO₂ drying or solvent exchange with methanol followed by vacuum drying at 150°C for 24 hours. Characterize by PXRD, FT-IR, solid-state NMR, and nitrogen physisorption to confirm crystallinity, connectivity, and porosity. [2] [5]
Application in Photocatalysis:
Figure 1: Schematic workflow for the post-synthetic modification of UIO-66-NH₂ with this compound, illustrating key synthetic steps and characterization stages.
Figure 2: Fluorescence quenching mechanism of UIO-66-Py upon interaction with 2,4,6-trinitrophenol, showing the photoinduced electron transfer pathway enabled by hydrogen bonding interactions.
Table 1: Performance Comparison of this compound-Containing Materials in Various Applications
| Application | Material Structure | Key Performance Metrics | Conditions | Reference |
|---|---|---|---|---|
| Explosives Detection | UIO-66-Py (post-synthetically modified) | 85% fluorescence quenching efficiency with 0.203 mM PA; Detection limit: 4.5 × 10⁻⁷ M | Room temperature in solution | [3] |
| DNA Supramolecular Assembly | DNA-1-ethynylpyrene conjugates | Helical π-stacked arrangement with >3 adjacent chromophores | Aqueous buffer, room temperature | [1] |
| Photocatalytic Hydrogen Evolution | Pyrene-o-carborane heterojunction with ethynylpyrene | Enhanced hydrogen evolution with selenoviologen acceptor | Visible light irradiation | [1] |
| CO₂ Adsorption | Pyrene-based MOFs (TBAPy variants) | Varying CO₂ uptake based on pore size and OMS presence | 1 bar, 298 K | [6] |
Table 2: Synthetic Conditions and Characterization Data for this compound Incorporation
| Synthetic Method | Reaction Conditions | Yield | Purity | Key Characterization Signals |
|---|---|---|---|---|
| Click Reaction (CuAAC) | CuBr catalyst, DMF, 60°C, 24h, N₂ atmosphere | 70-85% | >95% | FT-IR: triazole C=N stretch ~1600 cm⁻¹; Fluorescence: enhanced intensity; PXRD: maintained crystallinity |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, 80°C, 24-48h | 60-75% | >90% | FT-IR: C≡C stretch ~2200 cm⁻¹; NMR: alkyne proton δ 3.0-3.5 ppm |
| Solvothermal COF Synthesis | Dioxane/mesitylene, 120°C, 3-7 days, sealed tube | 80-90% | Crystalline material | PXRD: sharp peaks indicating crystallinity; BET: high surface area (500-2000 m²/g) |
This compound represents a versatile and powerful building block for the construction of functional covalent organic frameworks and related porous materials. Its unique combination of strong fluorescence, ease of functionalization, and ability to form highly ordered architectures makes it particularly valuable for applications in sensing, catalysis, and energy conversion. The experimental protocols outlined herein provide robust methodologies for incorporating this functional ligand into various framework structures, enabling researchers to leverage its exceptional photophysical properties for advanced materials design. [1] [2]
Future developments in this field are likely to focus on increasing structural complexity through multivariate synthesis approaches, creating frameworks with multiple precisely positioned functional groups for synergistic effects. The integration of this compound-containing COFs with other materials such as nanoparticles, polymers, or biological components will further expand their application potential, particularly in the realms of multimodal sensing and cascade catalysis. Additionally, advances in computational prediction and robotic synthesis will accelerate the optimization of this compound-based materials for specific applications, reducing development time and enhancing performance. As sustainable chemistry becomes increasingly important, the development of greener synthetic routes for this compound functionalization will also be a priority, potentially employing milder conditions and reduced catalyst loadings while maintaining high efficiency and selectivity. [2] [4] [7]
The table below summarizes the experimental HPLC retention data for 1-Ethynylpyrene and related compounds from a study on Quantitative Structure–Retention Relationships (QSRRs) [1].
Table 1: Experimental Retention Data for Selected PAHs and Derivatives [1]
| Compound Code | Compound Name / Type | Formula | Retention Time (tR, min) | Retention Factor (k) |
|---|---|---|---|---|
| 2c | This compound | C18H10 | 15.96 | 9.10 |
| 2e | Another C18H10 isomer | C18H10 | 15.41 | 8.75 |
| 1d | Unsubstituted PAH (C16H8) | C16H8 | 15.80 | 9.00 |
| 3c | Butadiynyl-derivative | C18H10 | 16.18 | 9.24 |
| 4b | Hexatriynyl-derivative | C18H10 | 16.38 | 9.37 |
Notes on the original method [1]:
While the exact analytical conditions are not fully described, you can use the following protocol, which is reconstructed from the available data and best practices for similar compounds.
Disclaimer: This is a suggested starting method. You should verify and optimize it for your specific instrument and requirements.
1. Sample Preparation
2. Recommended HPLC Conditions
3. Method Optimization and Scouting Due to the lack of a defined gradient, you will need to develop it. A general scouting gradient for PAHs can start as follows [1]:
Once you have established a working method, it is crucial to verify its performance, especially if it is intended for quantitative analysis. Key parameters to check include [5] [2]:
The following diagram outlines the logical workflow for establishing and verifying an HPLC method based on literature data.
Basic Properties of this compound:
1-Ethynylpyrene (CAS 34993-56-1) is an aryl acetylenic compound used as a cytochrome P450 inhibitor and a building block in material science [1] [2] [3]. The following table summarizes its core chemical properties and solution preparation data.
Table 1: Chemical Properties and Stock Preparation Data
| Property & Preparation Detail | Value / Information |
|---|---|
| Molecular Formula | C₁₈H₁₀ [1] [4] [5] |
| Molecular Weight | 226.27 g/mol [1] [4] [5] |
| Appearance | Light yellow to dark grey solid/powder [4] [5] [3] |
| Melting Point | 113 - 117 °C [5] [3] |
| Solubility in DMSO | ~3.1 - 9.1 mg/mL (~13.5 - 40.2 mM) [1] [2] |
| Recommended Stock Concentration | 10 mM [1] [2] |
| Solution Appearance | Clear, may require sonication/warming to 60°C [2] |
Proper storage is critical for maintaining the stability of this compound and its solutions. The following workflow outlines the key stages and conditions for handling both the powder and stock solutions.
A key study on the stability of compounds in DMSO solutions supports these protocols, demonstrating that the probability of observing the intact compound decreases to 92% after 3 months and 52% after 1 year when stored at room temperature [6].
This compound is primarily utilized in two research areas: as a potent enzyme inhibitor and as a fluorescent probe in material chemistry.
This compound acts as a mechanism-based inhibitor for specific CYP enzymes [1] [2].
Table 2: Cytochrome P450 Inhibition Profile
| Enzyme Target | IC₅₀ Value |
|---|---|
| CYP1A1 | 0.18 μM [1] [2] |
| CYP1A2 | 0.32 μM [1] [2] |
| CYP2B1 | 0.04 μM [1] [2] |
Typical In Vitro Inhibition Protocol:
This compound is widely used to create fluorescent materials and sensors. Its terminal alkyne group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click reaction," with molecules containing azide groups [2] [3].
General Workflow for Post-Synthetic Modification of MOFs: The diagram below illustrates a typical workflow for creating a fluorescent metal-organic framework (MOF) sensor using this compound [3].
Based on the search results, the key quantitative data on the solubility of 1-Ethynylpyrene is summarized in the table below.
| Solvent | Solubility | Source |
|---|---|---|
| Chloroform, Dichloromethane, Toluene | Good | [1] |
| Water | Low | [1] |
To work with this compound in aqueous systems, the standard laboratory practice is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO (Dimethyl Sulfoxide). This stock solution can then be diluted into your aqueous buffer. It is crucial to keep the final concentration of the organic solvent low enough (e.g., typically below 1%) to avoid damaging cells or interfering with biological assays [2].
Here are some answers to potential frequently asked questions, based on general laboratory knowledge and the information found.
Q: What is the typical workflow for preparing an aqueous working solution of this compound? The following diagram outlines the general workflow for preparing an aqueous working solution of this compound.
Q: The compound precipitates out when I add it to my aqueous buffer. How can I fix this? This is a common challenge. You can try the following:
Q: Are there specific stability concerns I should be aware of? Yes. This compound is light-sensitive and should be protected from light during storage and experimental procedures to prevent photodegradation [1]. Store the solid and stock solutions at -20°C in the dark. Furthermore, the terminal alkyne group is reactive; the compound is designed to participate in "click chemistry" and other coupling reactions [1], so ensure your buffer conditions (pH, presence of catalysts) do not unintentionally trigger these reactions.
The table below summarizes the key handling and storage information for 1-Ethynylpyrene as provided by a chemical supplier [1].
| Property | Specification / Guideline |
|---|---|
| Chemical Name | This compound [1] |
| Molecular Formula | C₁₈H₁₀ [1] |
| Physical Form | Solid (powder) [1] |
| Recommended Storage Temp. | -20°C (powder) or -80°C (when in solvent) [1] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. [1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [1] |
Adhering to the following precautions is essential for safe laboratory work with this compound [1].
The following diagram outlines the key steps for the safe storage and handling of this compound in a research setting, based on the supplier's guidelines [1].
Q: Why is this compound stored at such low temperatures? A: While the SDS does not specify the exact instability mechanism, storing chemical powders at -20°C is a standard practice to maintain long-term stability, prevent decomposition, and preserve reactivity. The even lower temperature of -80°C for solutions is critical to slow down degradation processes and suppress solvent evaporation [1].
Q: What should I do if I spill this compound? A: Immediately contain the spill. Wear full PPE and use a finely-powdered liquid-binding material (like diatomite) to absorb it. Decontaminate surfaces by scrubbing with alcohol. Collect all contaminated material and dispose of it as hazardous chemical waste according to your institution's regulations [1].
Q: Can I use standard nitrile gloves when handling this compound? A: The SDS recommends using "protective gloves" without specifying the material [1]. For a solid powder, double-gloving with nitrile is often sufficient for brief handling. However, if you are working with solutions or for prolonged periods, you should consult the manufacturer's specific recommendations or use gloves with known permeability data for pyrene derivatives.
The search results indicate that This compound is primarily used as a building block in chemical synthesis. For instance, one research paper mentions its use in a Sonogashira coupling reaction to create a polyaromatic fluorescent adduct for probing a specific adenosine receptor [2]. This suggests that its stability is paramount for achieving high yields and purity in such synthetic applications.
This section provides the key biochemical data for this compound, an aryl acetylenic compound known to inhibit specific CYP enzymes [1] [2].
| Property | Description/Value |
|---|---|
| CAS Number | 34993-56-1 [2] |
| Molecular Formula | C₁₈H₁₀ [1] [2] |
| Molecular Weight | 226.27 g/mol [2] |
| Inhibited CYPs & IC₅₀ | CYP1A1: 0.18 µM; CYP1A2: 0.32 µM; CYP2B1: 0.04 µM [2] |
| Inhibition Type | Mechanism-based (suicide) inhibitor of CYP1A1 & 1A2; reversible inhibitor of CYP2B1 [1] |
The following is a generalized and high-throughput protocol for assessing a compound's inhibitory potential against multiple CYP enzymes simultaneously. This "cocktail" approach is standard in early drug development [3].
Workflow Steps:
Q1: What is the proposed mechanism by which this compound inhibits CYP1A1 and CYP1A2? A1: The inhibition is mechanism-based and irreversible (suicide inhibition). Experimental electron density studies show the terminal acetylenic carbon is more negative, making it the likely site of oxidation by the CYP enzyme. This oxidation leads to the formation of a highly reactive ketene intermediate, which can covalently bind to nucleophilic amino acid residues in the enzyme's active site, permanently deactivating it [1].
Q2: Are there any greener analytical methods for analyzing CYP assay samples? A2: Yes. To reduce the consumption and waste of organic solvents, temperature-responsive chromatography is an emerging green alternative. This method uses a poly(N-isopropylacrylamide)-grafted stationary phase and only aqueous mobile phases. The separation selectivity is controlled by changing the column temperature, eliminating the need for organic solvent gradients [5].
Q3: What are common issues that can affect IC₅₀ determination in pooled assays? A3:
The following diagram illustrates the key mechanistic pathway by which this compound acts as a suicide inhibitor, based on findings from electron density studies [1].
The choice of catalytic system significantly influences the yield and properties of the polymer. Here is a comparison of methods documented in research:
| Polymerization Method | Catalytic System | Reported Polymer | Key Outcomes & Characteristics |
|---|---|---|---|
| Chemical Polymerization | WCl₆ [1] | trans-poly(1-ethynylpyrene) (trans-PEP) | Molecular weights (Mw): 24,000 - 470,000 g/mol; Polydispersity: 2.9 - 11 [1] |
| Chemical Polymerization | (1-Me-Indenyl)(PPh₃)Ni / MAO [1] | cis-transoidal poly(this compound) (cis-PEP) | Soluble polymer; Mw: 2,200 - 24,000 g/mol; Polydispersity: ~2 [1] |
| Electrochemical Polymerization | Cyclic voltammetry in ACN with Et₄NBF₄ [1] | E-PEP (structure differs from PEP) | Polymerization proceeds via the oxidation shoulder (~0.94 V); forms a dark polymer film on the electrode [1] |
Here are common issues and steps to improve your polymerization results.
This is a generalized protocol based on the methods cited in the search results [1].
Objective: To synthesize trans-poly(this compound) with high molecular weight.
Materials:
Procedure:
For a logical approach to troubleshooting, follow this workflow to diagnose and address yield issues:
Fluorescence quenching in 1-ethynylpyrene systems typically occurs through several mechanisms. The table below summarizes the primary quenching pathways you may encounter.
| Quenching Mechanism | Description | Key Experimental Evidence |
|---|---|---|
| Photoinduced Electron Transfer (PET) | Electron transfer from the excited donor (pyrene) to an electron-accepting quencher (e.g., nitroaromatics). | Emission quenching without change in fluorescence lifetime; requires favorable redox potentials [1] [2]. |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer via dipole-dipole interaction. | Overlap between donor emission and acceptor absorption spectra; decrease in donor fluorescence lifetime [3] [2]. |
| Static Quenching (Ground-State Complex) | Formation of a non-fluorescent complex between fluorophore and quencher in the ground state. | Change in absorption spectrum; nonlinear Stern-Volmer plot; no change in fluorescence lifetime [2]. |
| Dynamic Quenching (Collisional) | Quencher diffuses and collides with the fluorophore during its excited state lifetime. | Linear Stern-Volmer plot; decrease in fluorescence lifetime [2]. |
This compound is often incorporated into larger structures to create sensors. The experimental workflow for creating and testing a typical MOF-based sensor is summarized below.
The table below summarizes key performance data for this compound in different sensor configurations.
| Sensor Material / System | Target Analyte | Key Performance Metric (Quenching Efficiency / Detection Limit) | Primary Quenching Mechanism |
|---|---|---|---|
| UiO-66-Py MOF [1] | Picric Acid (PA) | 85% quenching efficiency with 0.203 mM PA; Limit of Detection (LOD): 4.5 × 10⁻⁷ M | Photoinduced Electron Transfer (PET) assisted by hydrogen bonding [1]. |
| Aza-POPOP Fluorophore [4] | Nitroanalytes | Dramatic fluorescence quenching reported. | Information not specified in the source. |
| Pyrene-based small molecules [5] | DNT & TNT | High sensitivity; rapid quenching. | π-π stacking interactions leading to electron transfer [5]. |
Here are solutions to frequently encountered problems when working with this compound fluorescence.
Incomplete or Low Quenching Efficiency
K_OC) [6].Incorrect Interpretation of Stern-Volmer Data
F₀/F vs. [Q]) alone cannot definitively identify the quenching mechanism. A linear plot can appear for both collisional quenching and static quenching (ground-state complex formation) [2].K_SV) with temperature suggests dynamic quenching, while a decrease suggests static quenching [2].Low Fluorescence Quantum Yield of Sensor
The core known biological activity of this compound is its function as an inhibitor for certain cytochrome P450 enzymes. The quantitative data from the literature is summarized in the table below.
| Target Enzyme | Reported IC₅₀ Value | Biological Context |
|---|---|---|
| CYP2B1 | 0.04 μM | In vitro assay [1] |
| CYP1A1 | 0.18 μM | In vitro assay [1] |
| CYP1A2 | 0.32 μM | In vitro assay [1] |
This inhibitory profile is a key factor to consider in your assay design, especially if your research involves these specific metabolic pathways [1].
The search results lack detailed experimental protocols, discussion of common pitfalls, or specific solutions for reproducibility problems with this compound. A major practical issue is its current availability, as one major supplier lists it as "not orderable at the moment" [2].
To address these gaps and advance your work, consider the following:
The diagram below outlines key considerations for your experimental workflow, based on general principles of biochemical assay development and the specific information available.
1-Ethynylpyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon. Its key feature is the ethynyl group, which makes it a versatile tag for immobilizing molecules onto solid supports via strong π-stacking interactions [1]. While this is useful for creating catalysts or sensors, it can also be a major source of non-specific binding if not carefully controlled [1].
The diagram below illustrates the primary cause of non-specific binding for this molecule and the general strategies to mitigate it.
1. What is the primary reason this compound causes non-specific binding? The primary cause is its strong, innate tendency to form π-π stacking interactions with solid supports that have conjugated π-electron systems, such as graphene, carbon nanotubes (CNTs), or indium tin oxide (ITO) [1]. If the experimental conditions are not optimized, these interactions can occur too readily or strongly in undesirable locations.
2. Can changing the solvent help reduce non-specific binding? Yes, the polarity of the solvent can significantly impact the strength of π-stacking interactions. Adjusting the solvent system is a key parameter for achieving controlled and reversible immobilization, which can help reduce unwanted, robust binding [1].
3. My immobilized complex is leaching. What could be wrong? Leaching indicates that the interaction between your pyrene-tagged molecule and the support is not stable enough. Consider using a molecule with multiple pyrene tags. Research shows that a catalyst with two pyrene fragments could be recycled twelve times, while one with a single tag lost activity after only three cycles [1].
Here is a structured guide to help you diagnose and resolve issues related to non-specific binding.
| Troubleshooting Step | Description & Rationale | Key References |
|---|---|---|
| Optimize Solvent Polarity | Test solvents with different polarities. A less polar solvent may strengthen (\pi)-(\pi) interactions, potentially increasing non-specific binding, while a more polar solvent might weaken them, aiding controlled immobilization [1]. | [1] |
| Evaluate Pyrene Tag Count | If non-specific binding is high or leaching occurs, compare the performance of your construct with one that has two pyrene tags instead of one. This can enhance stability without significantly increasing non-specificity [1]. | [1] |
| Use (\pi)-Stacking Additives | Introduce free, unmodified pyrene into the solution as a competitive inhibitor. It can bind to the support's active sites, blocking your pyrene-tagged compound from binding non-specifically [1]. | [1] |
| Select an Appropriate Support | The choice of support material (e.g., Graphene Oxide vs. reduced Graphene Oxide vs. CNTs) dramatically affects binding due to differences in surface energy and (\pi)-electron density. Screen different supports for optimal results [1]. | [1] |
| Implement Rigorous Washing | Use proper wash buffers and repeated washing steps to remove unbound or weakly bound molecules. This is a fundamental step to decrease the effects of non-specific binding in any assay [2]. | [2] |
This protocol outlines a general workflow for immobilizing a pyrene-tagged molecule while minimizing non-specific binding. The following diagram summarizes the key stages of this process.
Materials:
Procedure:
The table below summarizes the key identification and handling information for 1-Ethynylpyrene.
| Property | Specification |
|---|---|
| CAS Number | 34993-56-1 [1] |
| Chemical Formula | C₁₈H₁₀ [1] |
| Molecular Weight | 226.28 g/mol [1] |
| Appearance | Dark grey powder/crystals [1] |
| Melting Point | 117 °C [1] |
| Purity | >98% [1] |
| Primary Hazards | Harmful if swallowed (H302). Very toxic to aquatic life with long-lasting effects (H410) [2]. |
| Recommended Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) [2]. |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [2]. |
Q: What are the critical personal protective equipment (PPE) requirements for handling this compound? A: The minimum recommended PPE includes [2]:
Q: What is the first-aid measure for eye contact? A: Immediately locate an eyewash station and flush the eyes with large amounts of water for several minutes, ensuring eyelids are held open. Remove any contact lenses if it is safe to do so. Promptly call a physician [2].
Q: My glove came into contact with this compound powder. What should I do? A: Remove the contaminated gloves immediately. Wash hands thoroughly with soap and water. Ensure that the contaminated gloves and any other exposed clothing are disposed of properly or decontaminated [2].
Q: How should a small spill of solid this compound be contained and cleaned? A: Personal Precautions: Use full personal protective equipment and avoid breathing dust. Containment: Carefully collect the spilled material without generating dust. Cleaning: Absorb the spill with a finely-powdered liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment by scrubbing with alcohol. Disposal: Collect all contaminated materials and dispose of them as hazardous waste in accordance with local regulations [2].
Q: I need to functionalize a Metal-Organic Framework (MOF) with this compound via a click reaction. What is a cited methodology? A: One published protocol involves the post-synthetic modification of UIO-66-NH₂ [1].
Q: I am performing a Sonogashira coupling with this compound. The reagent is a dark powder. Is this normal? A: Yes. The typical appearance of this compound as supplied is a dark grey powder or crystals, which is normal and should not affect its reactivity in coupling reactions like Sonogashira, for which it is readily suitable [1].
Q: The polymerization of this compound in my experiment is not proceeding efficiently. What catalysts have been used successfully? A: Literature shows successful polymerization using specific catalytic systems. The properties of the resulting polymer depend on the catalyst used.
This workflow outlines the decision-making process for handling and utilizing this compound in a research setting:
The choice of catalyst system directly determines the molecular weight, polymer configuration, and solubility of the resulting poly(1-ethynylpyrene).
| Catalyst System | Polymer Configuration | Average Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Characteristics & Solubility |
|---|---|---|---|---|
| WCl₆ [1] [2] | trans-transoidal | 24,000 - 470,000 g/mol | 2.9 - 11 | Forms a highly conjugated, nearly planar backbone with perpendicular pyrene groups; susceptible to pyrene stacking [1]. |
| (1-Me-Indenyl)(PPh₃)Ni / MAO [1] | cis-transoidal | 2,200 - 24,000 g/mol | ~2 | Produces a soluble polymer [1]. |
| Electropolymerization [1] | Pyrenyl groups linked in a row (E-PEP) | Information not specified | Information not specified | Polymer backbone is formed by pyrenyl groups; less conjugated and less fluorescent than trans-PEP [1]. |
Here are methodologies for the key polymerization routes, based on the research data.
This method yields a high molecular weight polymer with a trans configuration.
Copolymerization with ethynylbenzene (phenylacetylene) allows for tuning of optical properties.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Molecular Weight Product | Inefficient catalyst system; reaction conditions not optimized. | Use the WCl₆ system for higher Mw. For soluble medium-Mw polymer, use the (1-Me-Indenyl)(PPh₃)Ni / MAO system [1]. |
| Poor Solubility of Polymer | Formation of the high Mw trans-PEP configuration or cross-linking. | Switch to the (1-Me-Indenyl)(PPh₃)Ni / MAO catalyst to obtain the soluble cis-transoidal polymer (cis-PEP) [1]. |
| Unexpected Optical Properties | Differences in polymer backbone configuration and pyrene group stacking. | Confirm the polymer structure. trans-PEP is highly conjugated and fluorescent, while the electropolymerized version (E-PEP) is less so [1]. Excimer formation in copolymers can also alter emission [3]. |
This diagram outlines the decision-making process for selecting a polymerization method based on your target polymer properties.
The table below summarizes the key experimental findings for 1-Ethynylpyrene (1-EP), 1-Propynylpyrene (1-PP), and 4-Propynylpyrene (4-PP) [1] [2].
| Compound | Cytochrome P450 Isoform & Inhibition Type | Proposed Site of Oxidation | Crystal System & Unit Cell Volume (ų) |
|---|
| This compound (1-EP) | CYP1A1 & CYP1A2: Mechanism-based (suicide) inhibitor [1] [2]. CYP2B1: Reversible inhibitor [1] [2]. | Terminal acetylenic carbon (C18), leading to a reactive ketene intermediate [1] [2]. | Crystal System: P2₁/c [1] [2]. Volume: 1,113.5(2) [1] [2]. | | 1-Propynylpyrene (1-PP) | CYP1A1: Suicide inhibitor [1]. CYP1A2 & CYP2B1: Reversible inhibitor [1]. | Information not specified in the provided search results. | Crystal System: P2₁/n [1] [2]. Volume: 1,261.5(4) [1] [2]. | | 4-Propynylpyrene (4-PP) | CYP1A1: Suicide inhibitor [1]. CYP1A2 & CYP2B1: Reversible inhibitor [1]. | Information not specified in the provided search results. | Crystal System: Pbca [1] [2]. Volume: 2,531.4(5) [1] [2]. |
1. Structural and Electronic Basis for Inhibition The inhibitory activity of these compounds is linked to their molecular structure and electron density distribution.
2. Standard P450 Inhibition Assay Protocol While the specific protocol for the pyrene compounds is not detailed, the following represents a standard, industry-accepted methodology for determining IC₅₀ values in reversible inhibition studies, as referenced in the search results [3] [4].
The diagram below illustrates this high-throughput screening workflow.
Standard Workflow for CYP Inhibition Screening [3] [4].
The following diagram details the established mechanism-based inhibition pathway for this compound, which is consistent with the experimental electron density findings [1] [2].
Proposed Suicide Inhibition Pathway for 1-EP [1] [2].
The table below summarizes the quantitative inhibitory data for 1-Ethynylpyrene against the three cytochrome P450 enzymes.
| Cytochrome P450 Enzyme | Reported IC50 Value | Inhibition Type |
|---|---|---|
| CYP2B1 | 0.04 μM | Reversible Inhibitor [1] [2] |
| CYP1A1 | 0.18 μM | Mechanism-based (Suicide) Inhibitor [3] [1] [2] |
| CYP1A2 | 0.32 μM | Mechanism-based (Suicide) Inhibitor [3] [1] [2] |
The IC50 data and mechanistic information are derived from established in vitro experimental models.
The following diagram illustrates the key mechanism-based inhibition pathway that this compound undergoes with CYP1A1 and CYP1A2, which results in irreversible enzyme deactivation.
The distinct inhibitory profile and mechanism of this compound make it a valuable tool in pharmacological and toxicological research.
| Property | trans-PEP | cis-PEP | Notes & Experimental Conditions |
|---|---|---|---|
| Thermal Stability | Higher stability below 433 °C [1]. | Lower stability below 433 °C [1]. | Based on Thermogravimetric Analysis (TGA). |
| Softening Point | ~330 °C [2]. | Not observed (up to ~400 °C) [2]. | Determined by Differential Scanning Calorimetry (DSC). |
| Char Yield at 1000°C | ~21.5% [2] | ~45.8% [2] | Higher final char yield for cis-PEP, indicating different degradation pathways [2]. |
The comparative data is primarily derived from published studies that synthesized and characterized the two polymers.
Polymer Synthesis and Basic Characterization: The samples compared were synthesized using different catalytic systems to control their geometry.
Thermal Analysis Protocols:
The difference in thermal stability is attributed to the polymer's fundamental structure, which also influences other properties.
Conjugation and Stacking: The nearly planar trans-transoidal backbone of trans-PEP allows for a higher effective conjugation length and facilitates internal stacking of the bulky pyrenyl side groups. This rigid, stacked structure contributes to its higher thermal stability [1] [2]. In contrast, the non-planar structure of cis-PEP results in shorter conjugation lengths and different pyrenyl group interactions, making it less thermally robust [1] [2].
Additional Differentiating Properties:
The following diagram summarizes the synthesis pathways and the key structural features responsible for the properties of these two polymers.
For your research, the choice between trans-PEP and cis-PEP involves a trade-off:
For 1-Ethynylpyrene derivatives, researchers typically validate DFT calculations using several key experimental methods:
The table below summarizes how DFT-calculated properties for this compound systems compare with experimental observations:
| Property Investigated | DFT Calculation Insight | Experimental Validation Method | Key Finding / Correlation |
|---|---|---|---|
| Molecular Geometry (Bond lengths, angles) [3] | DFT optimization (e.g., B3LYP/6-311G++(d,p)) | Single-crystal X-ray Diffraction | Excellent agreement; DFT accurately predicts planar structure and bond lengths [3]. |
| Electronic Properties (HOMO-LUMO, band gap) [3] | Calculation of frontier molecular orbitals and energy gap | UV-Vis Absorption Spectroscopy | Calculated energy gap closely matches onset of experimental absorption spectrum [3]. |
| Excited-State Dynamics (Charge Transfer) [1] [2] | Modeling of potential energy surfaces and charge transfer states | Transient Absorption & Time-Resolved Fluorescence | DFT supports existence of an intramolecular charge transfer (ICT) state, evidenced by solvatochromic effects and multi-component fluorescence decays [1] [2]. |
| Vibrational Frequencies [3] | Calculation of vibrational modes and IR intensities | FTIR Spectroscopy | Computed frequencies show good agreement with experimental FTIR peaks [3]. |
| Nonlinear Optical (NLO) Properties [3] | Calculation of first and second hyperpolarizabilities | Z-scan technique (for third-order NLO) | DFT predicts significant first hyperpolarizability, indicating potential for second-order NLO applications [3]. |
The methodology for DFT calculations in recent studies is detailed below:
| Computational Aspect | Typical Protocol / Value |
|---|---|
| Software Package | Gaussian16 [3] |
| DFT Functional | B3LYP (Becke's 3-parameter hybrid functional with Lee-Yang-Parr correlation) [3] |
| Basis Set | 6-311G++(d,p) (triple-zeta with diffuse and polarization functions) [3] |
| Solvation Model | PCM (Polarizable Continuum Model) or IEF-PCM (Integral Equation Formalism PCM) for simulating solvent effects [1] |
| Property Calculations | HOMO-LUMO, electrostatic potential (ESP) mapping, hyperpolarizability, and natural population analysis (NPA) for atomic charges [4] [3] |
The following diagram illustrates the integrated workflow of computational and experimental validation for this compound systems:
Research on this compound-adenosine conjugates reveals complex excited-state behavior. The diagram below summarizes the photophysical pathways:
The table below summarizes the electrical conductivity data for various conducting polymers, including a 1-Ethynylpyrene-based polymer and the latest research in the field.
| Polymer Name | Type / Formulation | Conductivity (S/cm) | Key Characteristics |
|---|---|---|---|
| Polyaniline (PANI) [1] [2] [3] | 2D Crystal (2DPANI) | ~16 (in-plane), ~7 (out-of-plane), up to ~200 (DC) | Metallic conductivity (conductivity increases as temperature decreases), 3D charge transport [1] [2]. |
| Polyaniline (PANI) [3] | Doped Emeraldine Salt | 102 to 103 | Metal-like conductivity only at pH < 3 [3]. |
| Polyacetylene (PAc) [3] [4] | Doped | 108 (max) | Historically significant; conductivity can reach the metallic range [3] [4]. |
| Pyr-T-DPM Me CMP [5] | Cationic CMP from 1,3,6,8-Tetraethynylpyrene (Pyr-T) | Not explicitly reported (Material designed for antibacterial use) | Material design focuses on antibacterial application, not electronic conductivity; BET surface area significantly decreases after cationic modification [5]. |
| PEDOT, PPy, PTh [4] | General Doped Forms | 10-13 to 108 (typical range) | Common ICPs; conductivity depends heavily on dopant and processing method [4]. |
Here are the methodologies and contexts for the key data presented above.
For 2D Polyaniline (2DPANI) with Metallic Conductivity [1] [2]:
For Cationic Pyr-T-DPM Me CMP [5]:
The following diagram illustrates the general workflow for developing and applying functional CMPs, which encompasses the development of the this compound-based polymer.
The search results indicate that This compound-based polymers are a niche material primarily explored for applications like antibacterial performance, rather than for their electrical conductivity [5]. For research focused on achieving high conductivity, the most promising recent development is the 2D polyaniline crystal (2DPANI), which demonstrates metallic behavior and represents a fundamental breakthrough in the field [1] [2].
To further your research, you could:
Environmental Hazard